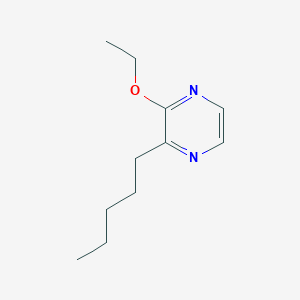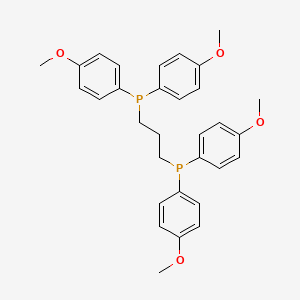![molecular formula C25H36N2O B14313695 (E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene CAS No. 114438-51-6](/img/structure/B14313695.png)
(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene is an organic compound that belongs to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) connected to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene typically involves the following steps:
Formation of the diazene group: This can be achieved through the reaction of aniline derivatives with nitrous acid, followed by coupling with another aromatic compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazene group can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate electrophilic aromatic substitution.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene has several scientific research applications:
Materials Science: Used in the development of photoresponsive materials and liquid crystals.
Chemistry: Serves as a model compound for studying the behavior of azobenzenes in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of (E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene involves the interaction of the diazene group with molecular targets. The compound can undergo photoisomerization, where exposure to light causes a reversible change in its structure from the trans (E) to the cis (Z) form. This photoisomerization can affect the compound’s interaction with biological molecules and its overall activity.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound of the azobenzene family, lacking the dodecyloxy and methyl groups.
Disperse Orange 3: A commercially used azobenzene dye with different substituents on the aromatic rings.
4-(Dodecyloxy)azobenzene: Similar to (E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene but without the methyl group on the second aromatic ring.
Uniqueness
This compound is unique due to the presence of both the dodecyloxy and methyl groups, which can influence its chemical properties, reactivity, and potential applications. The combination of these substituents can enhance the compound’s solubility, stability, and photoresponsive behavior, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
114438-51-6 |
|---|---|
Molecular Formula |
C25H36N2O |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
(4-dodecoxyphenyl)-(4-methylphenyl)diazene |
InChI |
InChI=1S/C25H36N2O/c1-3-4-5-6-7-8-9-10-11-12-21-28-25-19-17-24(18-20-25)27-26-23-15-13-22(2)14-16-23/h13-20H,3-12,21H2,1-2H3 |
InChI Key |
WZUXGKRMTBGFSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


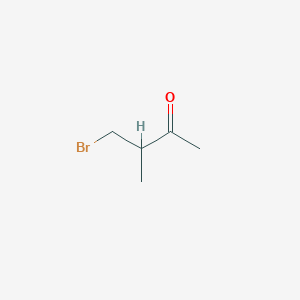
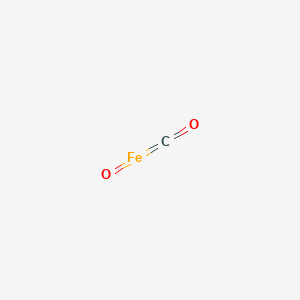
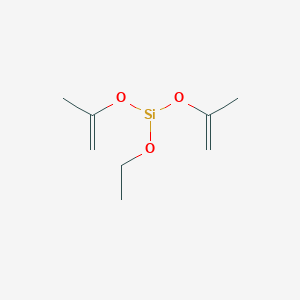

![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)
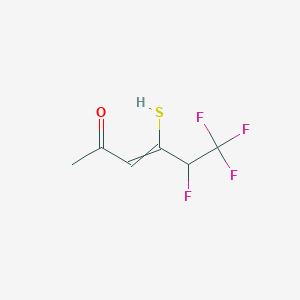
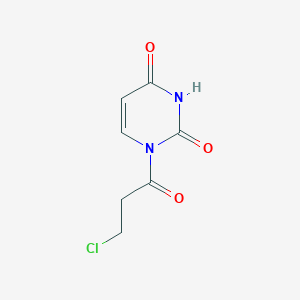
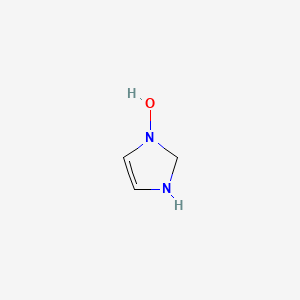
![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)
![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)
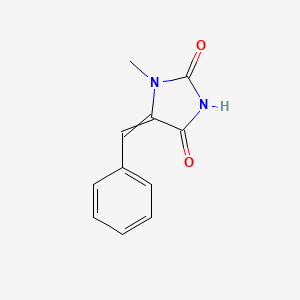
![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)
